molecular formula C56H100N16O17S B1678988 气孢霉素 CAS No. 1405-20-5

气孢霉素

货号 B1678988
CAS 编号: 1405-20-5
分子量: 1189.3 g/mol
InChI 键: HFMDLUQUEXNBOP-OLYKAHIFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aerosporin, also known as Polymyxin B, is an antibiotic that is used to treat a wide variety of infections in the body . It is used for infections in the urinary tract, brain, and blood . It’s infused through the veins (IV) by a healthcare provider . It is also used to treat infections caused by susceptible strains of Pseudomonas aeruginosa .


Synthesis Analysis

Polymyxins, including Aerosporin, are a family of chemically distinct antibiotics produced by the widely distributed Gram-positive spore-forming soil bacterium Paenibacillus polymyxa . They were first identified in the 1940s . Polymyxin A was originally named Aerosporin .


Molecular Structure Analysis

Polymyxins are cationic decapeptides, consisting of a cyclic heptapeptide linked to a linear tripeptide side chain acylated at the N terminus by a fatty acid tail .


Chemical Reactions Analysis

Polymyxins, including Aerosporin, have a cationic detergent action on cell membranes .


Physical And Chemical Properties Analysis

Polymyxin B is 79% to 92% bound to proteins . It is soluble in water at a concentration of 20 mg/mL .

科学研究应用

Antibacterial Applications

  • Summary of Application: Aerosporin is a type of polymyxin, a family of antibiotics produced by the bacterium Paenibacillus polymyxa . Polymyxins are known for their antibacterial activity, especially against Gram-negative bacteria .
  • Methods of Application: Polymyxins are used as a last therapeutic option for infections caused by ‘superbugs’ such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae .
  • Results or Outcomes: The use of polymyxins has been revived due to the increasing incidence of bacterial resistance. They retain activity against many multidrug-resistant (MDR) Gram-negative organisms .

Membrane Interactions

  • Summary of Application: Polymyxins, including Aerosporin, interact with bacterial membranes, particularly the outer membranes of Gram-negative bacteria . They disrupt the membrane structure, leading to leakage of cellular contents and cell death .
  • Methods of Application: This property is exploited in antibacterial treatments, particularly against multidrug-resistant (MDR) Gram-negative bacteria .
  • Results or Outcomes: Studies have revealed detailed molecular and chemical interactions that polymyxins have with Gram-negative outer membranes and lipopolysaccharide structure .

Bowel Sterilization

  • Summary of Application: Aerosporin can be used for bowel sterilization in neutropenic patients .
  • Methods of Application: The drug is administered to patients to reduce the bacterial load in the gut, thereby reducing the risk of infection .
  • Results or Outcomes: This can be particularly beneficial for patients with a compromised immune system, such as those undergoing chemotherapy .

Topical Applications

  • Summary of Application: Aerosporin can be used in some topical applications .
  • Methods of Application: The drug can be applied directly to the skin to treat certain types of bacterial infections .
  • Results or Outcomes: This can help to clear the infection and promote healing .

Pharmacokinetics Research

  • Summary of Application: The pharmacokinetics of polymyxins, including Aerosporin, are being studied to understand how these drugs are absorbed, distributed, metabolized, and excreted in the body .
  • Methods of Application: These studies typically involve administering the drug to a subject and then measuring the concentration of the drug in various tissues and fluids over time .
  • Results or Outcomes: This research can help optimize dosing regimens and minimize side effects .

Development of New Antibiotics

  • Summary of Application: Researchers are working on developing semisynthetic polymyxins with potent antibacterial activity and reduced kidney cell toxicity .
  • Methods of Application: This involves modifying the chemical structure of existing polymyxins and testing the new compounds for their antibacterial activity and toxicity .
  • Results or Outcomes: This research could lead to the development of new antibiotics that are more effective and safer than existing polymyxins .

安全和危害

Polymyxin B is known to be neurotoxic and nephrotoxic . Symptoms of hypersensitivity such as skin rash, hives, itching, and/or difficulty breathing have been noted with therapeutic use of this material .

未来方向

Given the increasing incidence of bacterial resistance in the clinic, there has been a re-evaluation of ‘old’ antibiotics, in particular the polymyxins, which retain activity against many multidrug-resistant (MDR) Gram-negative organisms . As a consequence, polymyxin B and colistin (polymyxin E) are now used as the last therapeutic option for infections caused by ‘superbugs’ such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae .

属性

IUPAC Name

N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H98N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMDLUQUEXNBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H100N16O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1301.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5702105

CAS RN

1405-20-5
Record name Polymyxin B sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Polymyxin B, sulfate (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1,310
Citations
GC Ainsworth, AM Brown, G Brownlee - Nature, 1947 - nature.com
… as it appears to be hitherto undescribed, the name ‘Aerosporin’* is proposed. The production and properties of aerosporin are under investigation by a group of workers at the Wellcome …
Number of citations: 271 www.nature.com
G Brownlee, SRM Bushby - Lancet, 1948 - cabdirect.org
Abstract: Aerosporin is the name given to an antibiotic produced … mouse, and for streptomycin 1, 250 (µgm.) aerosporin has a … Aerosporin was superior to streptomycin in its effect on …
Number of citations: 95 www.cabdirect.org
M Finland, PF Frank, C Wilcox - American Journal of Clinical …, 1950 - cabdirect.org
The antibiotics and methods used in this investigation were the same as in previous studies with other organisms (see Amer. J. Clin. Path., 1950, v. 20, 208). The strains of staphylococci …
Number of citations: 74 www.cabdirect.org
PF Frank, C Wilcox, M Finland - Journal of Laboratory and Clinical …, 1950 - cabdirect.org
I. The results of tests for sensitivity to seven antibiotics carried out simultaneously on a number of recently isolated, pathogenic strains of Esch. coli have been presented. They serve to …
Number of citations: 65 www.cabdirect.org
PF Frank, C Wilcox, M Finland - Journal of Laboratory and Clinical …, 1950 - cabdirect.org
These two papers present the results of tests of sensitivity of 5 species of Gram-negative bacilli, numerous strains of each having been tested, to the seven antibiotics named in the title. …
Number of citations: 55 www.cabdirect.org
E Jawetz, VR Coleman - The Journal of Laboratory and Clinical …, 1949 - translationalres.com
1.1. Aerosporin brand Polymyxin B is a stable peptide derived from B. polymyxa with marked antibacterial action against many gram-negative organisms. Among bacteria commonly …
Number of citations: 34 www.translationalres.com
PN Swift - Lancet, 1948 - cabdirect.org
Ten infants (aged between 1 month and 2 1/2 years) with whooping cough were treated with aerosporin, of which 0.4 or 0.8 mgm. was injected intramuscularly every 4-or 3-hours for 5 …
Number of citations: 32 www.cabdirect.org
M Finland, C Wilcox, PF Frank - American Journal of Clinical …, 1950 - cabdirect.org
This paper describes a painstaking and largescale study of the sensitivity of 3 species of streptococcus to 7 antibiotics: large numbers of strains of each organism were tested, and both …
Number of citations: 37 www.cabdirect.org
HJ White, CM Alverson, MJ Baker… - Annals of the New …, 1949 - Wiley Online Library
… It had an ascribed potency of 7940 “Aerosporin” units per milligram and, thus, was … but not “Aerosporin,” contains the amino acid serine. In this investigation, polymyxin and “Aerosporin” (…
Number of citations: 29 nyaspubs.onlinelibrary.wiley.com
GG Jackson, TM Gocke, C Wilcox… - American Journal of …, 1950 - cabdirect.org
This is a similar study to the foregoing, carried out with pneumococci, of which 313 strains in all appear to have been tested, although for antibiotics other than penicillin the numbers …
Number of citations: 27 www.cabdirect.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。